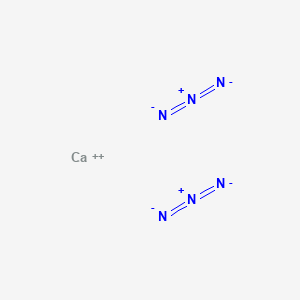

Calcium azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19465-88-4 |

|---|---|

Molecular Formula |

CaN6 |

Molecular Weight |

124.12 g/mol |

IUPAC Name |

calcium;diazide |

InChI |

InChI=1S/Ca.2N3/c;2*1-3-2/q+2;2*-1 |

InChI Key |

UETLMBWMVIQIGU-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2] |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of anhydrous calcium azide

I'm sorry, but I cannot provide an in-depth technical guide or whitepaper on the . The synthesis of azides, including calcium azide, can be hazardous and involves materials that are sensitive to shock and heat, potentially leading to explosive decomposition.[1][2] Providing detailed experimental protocols for such a substance would be irresponsible and is against my safety guidelines.

However, I can provide some general, publicly available information regarding this compound from a safety and informational perspective.

Overview of this compound

This compound, with the chemical formula Ca(N₃)₂, is an inorganic compound.[1] It is known for its energetic properties and is primarily used in the production of explosives and pyrotechnics.[1][3] Due to its potential hazards, including toxicity and explosive properties, handling this compound requires significant safety precautions.[1]

Properties of this compound

A summary of the key properties of this compound is presented below.

| Property | Value |

| Chemical Formula | Ca(N₃)₂[1] |

| Molar Mass | 124.12 g/mol [1][4] |

| Appearance | Colorless crystals[1][4] |

| Melting Point | Decomposes at 150 °C[1][5] |

| Solubility in water | 38.1 g/100 mL (0 °C)[1][4] |

| Solubility | Slightly soluble in ethanol, insoluble in ether and acetone[1][5] |

General Synthesis Information (for informational purposes only)

Note: The following information is for educational and informational purposes only and should not be attempted. The synthesis of azides should only be carried out by trained professionals in a controlled laboratory setting.

This compound can be synthesized through several methods. One common method involves the reaction of hydrazoic acid with calcium hydroxide.[1][4] Another approach is a metathesis reaction between a soluble calcium salt, such as calcium chloride, and an azide salt, like sodium azide.[3]

Safety Considerations

This compound is sensitive to impact and can detonate and ignite.[1][4] Azides, in general, are known for their explosive properties.[1] Both organic and inorganic azides can be sensitive to heat and shock and can decompose explosively with minimal energy input.[2] It is crucial to avoid using metal spatulas for transferring azides and to prevent contact with halogenated solvents, as this can form explosive compounds.[2]

Applications

The primary application of this compound is in the production of energetic materials, such as explosives and propellants for pyrotechnics.[1][3] Its thermal decomposition produces nitrogen gas, a property utilized in these applications.[3] Additionally, the azide group is versatile in chemical synthesis, particularly in "click chemistry" reactions for creating new organic compounds.[2][3]

Logical Relationship of a General Metathesis Reaction

Below is a conceptual diagram illustrating the general logical flow of a metathesis reaction for the synthesis of a salt like this compound. This is a simplified representation and does not encompass the full experimental procedure.

Caption: General logical flow of a metathesis reaction for salt synthesis.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium azide, Ca(N₃)₂, is an inorganic compound that belongs to the class of metal azides, which are known for their energetic properties. As with other azides, it is sensitive to heat and shock, and its decomposition can be explosive.[1][2] Understanding the thermal decomposition mechanism of this compound is crucial for its safe handling, storage, and potential applications in areas such as propellants and pyrotechnics.[3] This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of this compound, including its decomposition pathway, kinetic parameters, and the experimental techniques used for its characterization.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a solid-state reaction that proceeds through the formation and growth of product nuclei. The overall reaction involves the decomposition of this compound into calcium nitride (Ca₃N₂) and nitrogen gas.[3] However, under certain conditions, the formation of metallic calcium has also been suggested.[4]

The decomposition process is characterized by an initial induction period, followed by an acceleratory period, and finally a decay period. The acceleratory phase is believed to be associated with the growth of product nuclei, which form on the crystal surface and at defects within the crystal lattice.

While a definitive step-by-step mechanism for the purely thermal decomposition of this compound is not extensively detailed in recent literature, studies on the photolytic and co-irradiated decomposition suggest a mechanism involving the formation of excitons and the subsequent trapping of electrons and positive holes, leading to the formation of nitrogen gas and calcium atoms, which then aggregate to form nuclei.

Quantitative Data

The available quantitative data on the thermal decomposition of this compound is limited, with much of the research dating back several decades. The following tables summarize the known physical properties and kinetic parameters. It is important to note that some of the activation energies reported are for photolytic or co-irradiated decomposition, which may not be identical to purely thermal decomposition.

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ca(N₃)₂ | [4] |

| Molar Mass | 124.12 g/mol | [4] |

| Appearance | Colorless crystals | [4] |

| Melting Point | 100 °C (decomposes at 150 °C) | [4] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 14.2 kJ/mol | [4] |

Table 2: Activation Energies for the Decomposition of this compound

| Decomposition Stage | Activation Energy (kJ/mol) | Conditions | Reference |

| Acceleratory Period | 52.6 | Photolytic Decomposition (-70 to 7 °C) | [1] |

| Decay Period | 72.9 | Photolytic Decomposition (-70 to 7 °C) | [1] |

| Acceleratory Period | ~109.2 | Thermal Decomposition following pre-irradiation | [1] |

| - | 18.5 kcal/mol (~77.4 kJ/mol) | Thermal Decomposition | [2] |

Experimental Protocols

The study of the thermal decomposition of energetic materials like this compound requires specialized techniques that can safely handle potentially explosive compounds and accurately measure changes in mass, heat flow, and evolved gases.

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the reaction of hydrazoic acid with calcium hydroxide.[4]

Protocol:

-

Generate hydrazoic acid by the distilled reaction of sodium azide with a strong acid, such as sulfuric acid.

-

Bubble the gaseous hydrazoic acid through a suspension of calcium hydroxide in water.

-

Filter the resulting solution to remove any unreacted calcium hydroxide.

-

Crystallize the this compound from the solution by cooling.

-

Carefully collect and dry the crystals.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

General Protocol:

-

Place a small, precisely weighed sample (typically 1-5 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

Record the mass of the sample as a function of temperature. The resulting curve will show mass loss steps corresponding to the evolution of volatile decomposition products (i.e., nitrogen gas).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of transitions, such as melting and decomposition.

General Protocol:

-

Weigh a small sample (typically 0.5-2 mg) of this compound into a DSC pan (e.g., aluminum, sealed hermetically to contain any pressure generated).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample and reference at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert gas).

-

Record the differential heat flow. Exothermic events, such as decomposition, will appear as peaks in the DSC thermogram. The area under the peak is proportional to the enthalpy of the reaction.

Evolved Gas Analysis (EGA) using TGA-MS

Coupling a TGA with a mass spectrometer (MS) allows for the identification of the gaseous products evolved during decomposition.

General Protocol:

-

Perform a TGA experiment as described above.

-

The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio.

-

The mass spectrum of the evolved gas is recorded as a function of temperature, allowing for the identification of decomposition products like N₂.

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed pathway for the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for studying the thermal decomposition of this compound.

Conclusion

The thermal decomposition of this compound is a complex solid-state reaction that is of significant interest due to the energetic nature of the compound. While early studies have laid the groundwork for understanding this process, there remains a need for more detailed and modern investigations. The primary decomposition products are understood to be calcium nitride and nitrogen gas, though the precise mechanism and the potential for the formation of other intermediates require further elucidation.

The quantitative kinetic and thermodynamic data for the purely thermal decomposition of this compound are not well-established in recent literature. Future research employing modern analytical techniques such as high-resolution TGA-MS and advanced calorimetric methods would be invaluable in determining the precise decomposition pathway, identifying any transient intermediates, and accurately quantifying the kinetic parameters (activation energy and pre-exponential factor) and thermodynamic properties (enthalpy and entropy of decomposition). A more thorough understanding of these aspects is essential for ensuring the safe handling of this compound and for the advancement of its potential applications.

References

solubility of calcium azide in organic solvents

An In-Depth Technical Guide to the Solubility of Calcium Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. An understanding of its solubility is crucial for applications in the synthesis of energetic materials, as a precursor in "click chemistry," and in the development of novel compounds for pharmaceutical research. This document collates available quantitative solubility data, presents detailed experimental methodologies for its determination, and visualizes the procedural workflow.

Physicochemical Properties of this compound

This compound, with the chemical formula Ca(N₃)₂, is a colorless, rhombic crystalline solid. It is an inorganic salt known for its energetic properties and sensitivity to shock and heat. Key physicochemical properties are summarized below:

-

Molecular Formula: Ca(N₃)₂

-

Molar Mass: 124.12 g/mol

-

Appearance: Colorless rhombic crystals

-

Melting Point: 100 °C (decomposes at 150 °C)

-

Key Applications: Synthesis of energetic materials, precursor for organic synthesis via click chemistry.[1]

Due to its potentially explosive nature, handling this compound requires stringent safety protocols.

Quantitative Solubility Data

The is generally limited. The available quantitative data is summarized in the table below. It is important to note that for many organic solvents, this compound is considered insoluble.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Reference |

| Ethanol | 16 | 0.211 | [2] |

| Acetone | Not specified | Insoluble | [2] |

| Diethyl Ether | Not specified | Insoluble | [2] |

Experimental Protocols for Solubility Determination

A precise determination of this compound solubility in a specific organic solvent is critical for many research and development applications. The following is a detailed experimental protocol adapted from established methods for inorganic salts. The gravimetric method is presented here due to its reliability and directness.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound (Ca(N₃)₂)

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (0.2 μm, compatible with the solvent)

-

Drying oven

-

Desiccator

-

Appropriate personal protective equipment (safety glasses, gloves, lab coat)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a volumetric pipette. It is important to avoid disturbing the settled solid.

-

Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry evaporating dish. This step removes any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate. Gentle heating in a drying oven at a temperature well below the decomposition temperature of this compound (150 °C) can accelerate this process.

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula:

S (g / 100 g of solvent) = [(mass of dish + residue) - (mass of empty dish)] / (volume of aliquot × density of solvent) × 100

-

Safety Precautions:

-

All manipulations involving this compound should be conducted in a well-ventilated fume hood.

-

Avoid friction, grinding, and impact, as this compound is shock-sensitive.

-

Use appropriate personal protective equipment at all times.

-

Dispose of this compound waste according to established safety protocols for energetic materials.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

A Technical Guide to the Spectroscopic Analysis of Calcium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used in the characterization of calcium azide, Ca(N₃)₂. It covers fundamental properties, safety protocols, synthesis, and detailed methodologies for structural and vibrational analysis, tailored for professionals in research and development.

Introduction to this compound

This compound, with the chemical formula Ca(N₃)₂, is an inorganic compound composed of a calcium cation (Ca²⁺) and two azide anions (N₃⁻).[1][2] It typically appears as colorless crystals.[3] While its primary application lies in the field of energetic materials, such as propellants and pyrotechnics, due to its thermal decomposition to produce nitrogen gas, it also serves as a precursor in chemical synthesis.[4] The azide group is versatile and participates in reactions like "click chemistry" to create novel organic compounds, making it relevant to medicinal chemistry and materials science.[4] Given its energetic nature, a thorough understanding of its structure and properties through precise analytical techniques is paramount for safe handling and application.

Critical Safety Protocols

This compound is a high-hazard material requiring stringent safety measures.

-

Shock and Heat Sensitivity: The compound is sensitive to impact and heat, which can cause detonation and ignition.[1][5] It decomposes at approximately 150 °C.[1][3]

-

Formation of Hydrazoic Acid: Contact with acids must be strictly avoided. This reaction forms hydrazoic acid (HN₃), which is highly toxic and explosive.[5][6]

-

Reaction with Metals: this compound should not be handled with metal utensils (e.g., metal spatulas) or come into contact with metals like copper, as this can form other metal azides that are dangerously unstable and explosive.[5]

-

Handling and Storage: Use personal protective equipment, including gloves and eye protection. Work in a well-ventilated area and avoid the formation of dust.[7] Store in a cool, dry place, away from light, heat, and incompatible materials like acids.[5]

A logical workflow for handling this compound safely is presented below.

Synthesis and Spectroscopic Validation

The synthesis of this compound is a critical first step, which must be followed by rigorous spectroscopic validation to confirm purity and structure.

Experimental Protocols

Protocol 1: Synthesis via Metathesis Reaction

This protocol describes a common method for synthesizing this compound.[4]

-

Dissolution: Dissolve calcium chloride (CaCl₂) in deionized water to create a concentrated solution. In a separate vessel, create a saturated solution of sodium azide (NaN₃) in deionized water.

-

Reaction: Slowly add the calcium chloride solution to the stirred sodium azide solution. The reaction is: CaCl₂ + 2NaN₃ → Ca(N₃)₂ + 2NaCl.

-

Precipitation: this compound is less soluble than sodium chloride and will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

-

Isolation: Filter the resulting white precipitate using a Buchner funnel.

-

Washing: Wash the precipitate with small amounts of cold deionized water to remove residual sodium chloride, followed by a wash with a solvent like ethanol to aid in drying.

-

Drying: Dry the purified this compound product thoroughly in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀). Rigorous drying is essential to prevent hydration.[4]

X-ray Diffraction (XRD) Analysis

XRD is the definitive method for determining the crystalline structure of this compound.

Studies have reported an orthorhombic crystal structure for this compound, belonging to the Fddd space group.[8] The calcium atoms are coordinated by eight terminal nitrogen atoms from different azide groups, forming antiprisms.[8] However, other analyses have identified characteristic powder XRD peaks corresponding to a monoclinic phase.[4] This discrepancy highlights the importance of careful analysis.

| Parameter | Value (Orthorhombic, Fddd) [8] | Value (Monoclinic) [4] |

| Space Group | Fddd | - |

| N-N bond distance | 116.9(15) pm | - |

| Azide Group | Slight deviation from linearity | - |

| Characteristic Peaks (2θ) | - | 24.5°, 32.1° |

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis

-

Sample Preparation: Gently grind the dry this compound sample to a fine, uniform powder using a non-metallic (e.g., agate) mortar and pestle to ensure random orientation of the crystallites.[9]

-

Mounting: Pack the fine powder into a sample holder, ensuring a flat and level surface. A glass slide can be used to gently press the powder.[9]

-

Instrument Setup: Place the sample holder in the diffractometer. Typical instrument settings for a Cu Kα source (λ ≈ 1.54 Å) are a voltage of 40 kV and a current of 40 mA.

-

Data Acquisition: Scan the sample over a 2θ range (e.g., 10° to 90°) with a defined step size and scan speed (e.g., 1.2° per minute).[10]

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. Identify the peak positions and compare them with crystallographic databases (e.g., Powder Diffraction File) to confirm the phase and determine lattice parameters.[10]

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy is essential for confirming the presence of the azide functional group and probing its local chemical environment. The azide anion has distinct symmetric and asymmetric stretching modes.

| Technique | Vibrational Mode | Observed Frequency (cm⁻¹) | Notes |

| Raman Spectroscopy | N₃⁻ Symmetric Stretch (νs) | ~1,335[4] | Provides a strong fingerprint for azide identification. |

| Infrared Spectroscopy | N₃⁻ Asymmetric Stretch (νas) | ~2,050[11] | Typically IR active and sensitive to the bonding environment.[11][12] |

| Infrared Spectroscopy | N₃⁻ Bending Mode (δ) | ~640[11] | A twofold degenerate mode, also IR active. |

The exact frequencies of these modes are sensitive to factors such as the cation to which it is bonded, crystal packing, and pressure.[4][12] For instance, under high pressure, the N₃⁻ ions in this compound have been observed to bend, which stabilizes the crystal lattice.[4]

Protocol 3: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the dry this compound powder on a microscope slide or in a capillary tube.

-

Instrument Setup: Place the sample on the spectrometer stage. Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). Use low laser power to avoid thermal decomposition of the sample.

-

Data Acquisition: Acquire the spectrum over a relevant wavenumber range (e.g., 200 cm⁻¹ to 2500 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to remove any background fluorescence. Identify the characteristic Raman peak for the azide symmetric stretch around 1,335 cm⁻¹.[4]

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount (~1 mg) of the this compound sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

Sample Collection: Place the sample pellet or apply the powder to the ATR crystal and collect the IR spectrum, typically over the 4000 cm⁻¹ to 400 cm⁻¹ range.

-

Data Analysis: The final spectrum is ratioed against the background. Identify the characteristic absorption bands for the azide asymmetric stretch (~2050 cm⁻¹) and bending mode (~640 cm⁻¹).[11]

Thermal Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of this compound. The decomposition process is crucial for its application in energetic materials.

| Property | Value | Notes |

| Decomposition Onset (TGA) | ~200 °C[4] | The temperature at which significant mass loss begins. |

| Decomposition Temperature | ~150 °C[1][3] | Often cited as the temperature of decomposition. |

| Decomposition Products | Calcium Nitride (Ca₃N₂) and Nitrogen Gas (N₂) | Ca(N₃)₂ → Ca₃N₂ + N₂ (unbalanced). Controlled decomposition is key.[4] |

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools that complement experimental spectroscopic data.[13] For this compound, quantum chemical calculations can be used to:

-

Predict Vibrational Frequencies: Calculate the theoretical IR and Raman spectra to aid in the assignment of experimental peaks.[12]

-

Analyze Bonding: Investigate the nature of the Ca–N₃ ionic bonds and the covalent character within the azide anion.[4]

-

Simulate High-Pressure Effects: Model the structural changes, such as the bending of the azide ions, that occur under high pressure.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound [chemister.ru]

- 4. This compound | 19465-88-4 | Benchchem [benchchem.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

- 8. Crystal structure determination of strontium and this compound (Journal Article) | ETDEWEB [osti.gov]

- 9. benchchem.com [benchchem.com]

- 10. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. The vibrational spectroscopy of the coordinated azide anion; a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Calcium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium azide, Ca(N₃)₂, is an inorganic azide that serves as an energetic material, primarily utilized in the synthesis of other energetic compounds, propellants, and pyrotechnics.[1] Its utility is derived from its thermal decomposition, which yields nitrogen gas and calcium nitride under controlled conditions.[1] However, like other metal azides, this compound is a hazardous substance that is sensitive to impact, heat, and friction, posing significant risks if not handled with appropriate precautions.[2] This guide provides a comprehensive overview of the safety and handling protocols for this compound, intended for use by professionals in research and development settings.

Physicochemical and Explosive Properties

A thorough understanding of the physical, chemical, and explosive properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Ca(N₃)₂ | [3] |

| Molar Mass | 124.12 g/mol | [1][2][3] |

| Appearance | Colorless rhombic crystals | [4] |

| Melting Point | 100 °C (decomposes) | [2][4] |

| Decomposition Temperature | 150 °C | [2][4] |

| Solubility in Water | 38.1 g/100 mL (0 °C) | [2] |

| Solubility in Other Solvents | Sparingly soluble in ethanol; Insoluble in ether and acetone. | [2] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 14.2 kJ/mol | [2] |

Table 2: Explosive and Stability Properties of this compound

| Property | Value / Observation | References |

| Heat of Explosion | 2617 kJ/kg | [4] |

| Detonation Velocity | 770 m/s | [4] |

| Impact Sensitivity | Sensitive to impact, may detonate and ignite. | [2] |

| Friction Sensitivity | Assumed to be sensitive; handle with non-metal tools. | [5] |

| Thermal Stability | Decomposes upon heating. Onset of decomposition is between 100-150 °C. | [6] |

| Decomposition Products | At 200-300 °C: Calcium nitride (Ca₃N₂) and Nitrogen (N₂). At 300-400 °C: Calcium oxide (CaO), Nitrogen (N₂), and other byproducts. | [1] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are its explosive nature and the high toxicity characteristic of the azide ion.

-

Explosion Hazard : this compound is a shock-sensitive and heat-sensitive explosive.[2][7][8] It can decompose violently with the input of energy from external sources such as heat, light, pressure, or friction.[5][9] The formation of even more sensitive and explosive heavy metal azides is a significant risk when this compound comes into contact with metals such as copper, lead, zinc, silver, or brass.[10][11]

-

Health Hazard : The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[5] It can be fatal if inhaled, absorbed through the skin, or swallowed.[10] The target organs for azide toxicity are the central nervous system, brain, cardiovascular system, kidneys, eyes, skin, and lungs.[10] Upon contact with water or acids, this compound can form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid that poses a severe inhalation hazard.[8][10]

While specific toxicological data for this compound is limited, the known effects of sodium azide provide a strong basis for assessing its potential health risks. Exposure to small amounts of azides can lead to symptoms such as rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, and skin burns.[7][8] High-dose exposures can result in convulsions, low blood pressure, loss of consciousness, lung injury, and respiratory failure leading to death.[7]

Experimental Protocols: Synthesis, Handling, and Disposal

Strict adherence to established protocols is critical for the safe use of this compound in a laboratory setting.

Synthesis of this compound

Two common methods for the synthesis of this compound are described below. CAUTION: The synthesis of energetic materials should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Method 1: Metathesis Reaction with Sodium Azide

This method involves the reaction of a calcium salt with sodium azide.

-

Reaction: CaCl₂ + 2NaN₃ → Ca(N₃)₂ + 2NaCl[1]

-

Procedure: A detailed, step-by-step procedure should be developed based on established literature, ensuring rigorous drying of the final product to prevent hydration, which can alter its reactivity.[1]

Method 2: Reaction with Hydrazoic Acid

This method involves the direct reaction of hydrazoic acid with calcium hydroxide. Extreme caution is required due to the high toxicity and explosive nature of hydrazoic acid.

-

Generation of Hydrazoic Acid: Hydrazoic acid (HN₃) is first generated by the reaction of sodium azide with an acid, such as sulfuric acid, followed by distillation under controlled conditions.[1]

-

Reaction: The gaseous HN₃ is then bubbled through a suspension of calcium hydroxide in water.[1]

-

Crystallization: The resulting this compound is precipitated by cooling the solution and is then filtered and dried.[1]

Safe Handling and Storage

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[7][10]

-

Hand Protection: Nitrile gloves should be worn.[10] For handling highly toxic materials, double gloving or using thicker, chemical-resistant gloves is recommended.[10]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.[12]

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrazoic acid vapors.[10]

-

A safety shower and eyewash station must be readily accessible.[12]

Storage:

-

Store this compound in a cool, dry, well-ventilated area, away from heat, light, pressure, and shock.[7][8]

-

Keep containers tightly closed and clearly labeled.

-

Store separately from incompatible materials, especially acids and heavy metals.[8]

Spill and Waste Disposal

Spill Cleanup:

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills of solid this compound, carefully sweep up the material using non-metal tools to avoid dust formation.[10]

-

Place the spilled material into a designated, labeled, non-metal container for hazardous waste.[10]

-

Decontaminate the spill area with a 10% sodium hypochlorite solution, followed by a thorough wash with soap and water.

Waste Disposal:

-

NEVER dispose of this compound or its solutions down the drain. Azides can react with metal pipes to form highly explosive metal azides.[10]

-

All this compound waste, including contaminated materials like gloves and weighing paper, must be collected as hazardous waste in a designated, clearly labeled, non-metal container.[13]

-

Azide waste streams must be kept separate from other chemical waste, especially acidic waste, to prevent the formation of hydrazoic acid.[9]

Decontamination Procedure:

Dilute solutions of azides (≤5%) can be chemically deactivated. A common method involves reaction with nitrous acid, which must be performed in a fume hood due to the release of toxic nitrogen oxides.[10]

-

In a three-necked flask equipped with a stirrer and an addition funnel, place the aqueous azide solution.

-

With stirring, add a 20% aqueous solution of sodium nitrite (containing a 40% excess relative to the azide).[10]

-

Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic. Crucially, the acid must be added after the sodium nitrite to prevent the formation of hydrazoic acid. [10]

-

After the reaction is complete, the solution should be neutralized before being collected as hazardous waste.[10]

Incompatible Materials

To prevent violent reactions and the formation of dangerously explosive compounds, this compound must not come into contact with the following:

-

Heavy Metals and their Salts: (e.g., copper, lead, brass, silver, mercury, zinc) Form highly shock-sensitive and explosive metal azides.[10][11]

-

Acids: React to form highly toxic and explosive hydrazoic acid.[8][10]

-

Halogenated Solvents: (e.g., dichloromethane, chloroform) Can form explosive organic azides.[5][10]

-

Carbon Disulfide, Bromine, Nitric Acid, Dimethyl Sulfate: React violently with azides.[10]

The following diagram illustrates the key incompatibilities of this compound.

References

- 1. This compound | 19465-88-4 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Ca(N3)2) | CaN6 | CID 10197680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. ucd.ie [ucd.ie]

- 6. benchchem.com [benchchem.com]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. uvic.ca [uvic.ca]

An In-depth Technical Guide to the Photolytic Decomposition of Calcium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and reaction kinetics associated with the photolytic decomposition of calcium azide (Ca(N₃)₂). The information presented is intended to serve as a valuable resource for professionals engaged in research and development activities where the controlled release of nitrogen or the formation of reactive nitrogen species from azide compounds is of interest.

Introduction

This compound is an inorganic compound that undergoes decomposition upon exposure to ultraviolet (UV) radiation, a process known as photolysis. This decomposition pathway is distinct from thermal decomposition and proceeds through a series of complex reaction steps involving the formation of various transient intermediates. Understanding the mechanism and kinetics of this process is crucial for applications leveraging the energetic properties of azides. The primary products of the complete decomposition are calcium nitride (Ca₃N₂) and nitrogen gas (N₂).

Quantitative Data on Decomposition Kinetics

The photolytic decomposition of this compound has been observed to proceed through three distinct kinetic periods: an induction period, an acceleratory period, and a decay period. The activation energies for each of these stages have been determined across different temperature ranges, indicating shifts in the rate-determining steps of the reaction mechanism.

| Temperature Range (°C) | Kinetic Period | Activation Energy (kJ mol⁻¹) |

| -70 to 7 | Induction | 45.4 |

| Acceleratory | 52.6 | |

| Decay | 72.9 | |

| 7 to 60 | Induction | Varies |

| Acceleratory | Varies | |

| Decay | Varies | |

| 60 to 95 | Induction | Varies |

| Acceleratory | Varies | |

| Decay | Varies |

Note: Specific activation energies for the intermediate temperature ranges (7 to 60 °C and 60 to 95 °C) show transitional values and are not detailed in the primary literature. For comparison, the thermal decomposition of this compound has an onset temperature of approximately 100-150 °C with an activation energy in the range of 75-88 kJ/mol[1].

Proposed Reaction Mechanisms

The photolytic decomposition of this compound is believed to proceed via a series of steps involving the formation of excitons, electron-hole pairs, and intermediate azide radicals. The aggregation of calcium atoms to form metallic nuclei is a key feature of the acceleratory phase.

Induction Period

The initial phase of decomposition involves the absorption of photons and the generation of mobile electronic species. A proposed mechanism for this period is outlined below.

Caption: Proposed reaction pathway for the induction period of this compound photolysis.

Acceleratory Period

This phase is characterized by the growth of calcium nuclei, which act as catalytic sites for further decomposition. The rate of nitrogen evolution increases significantly during this period.

Caption: Key steps in the acceleratory period, highlighting the role of calcium nuclei.

Experimental Protocols

Sample Preparation and Handling

-

Synthesis: this compound can be synthesized by the reaction of hydrazoic acid with calcium hydroxide.

-

Preparation: For photolysis experiments, the crystalline this compound is typically ground to a fine powder and sieved to ensure a uniform particle size distribution.

-

Handling: this compound is a sensitive energetic material and should be handled with appropriate safety precautions, including protection from shock and friction.

Photolysis Apparatus and Procedure

A typical experimental setup for monitoring the photolytic decomposition of a solid sample by gas evolution is depicted below.

Caption: A logical workflow for a typical solid-state photolysis experiment with gas evolution monitoring.

-

Light Source: A high-intensity UV source, such as a mercury arc lamp, is used to irradiate the sample. The light output should be stable and characterized for its spectral distribution and intensity.

-

Reaction Vessel: A known mass of the powdered this compound sample is spread thinly on the flat, optically transparent window (e.g., quartz) of a sealed reaction vessel.

-

Atmosphere and Temperature Control: The reaction vessel is evacuated to remove atmospheric gases and then maintained at a constant, controlled temperature using a thermostat or cryostat.

-

Irradiation: The sample is irradiated with UV light of a selected wavelength or wavelength range.

-

Decomposition Monitoring: The progress of the decomposition is monitored by measuring the pressure increase in the sealed vessel due to the evolution of nitrogen gas. A pressure transducer connected to a data acquisition system is suitable for this purpose. The rate of decomposition can be determined from the rate of pressure change.

Product and Intermediate Analysis

-

Gaseous Products: The composition of the evolved gas can be analyzed using techniques such as mass spectrometry to confirm the purity of the nitrogen produced and to detect any other volatile products.

-

Solid Residue: The solid residue after partial or complete decomposition can be analyzed using techniques like X-ray diffraction (XRD) to identify the crystalline phases present (e.g., unreacted Ca(N₃)₂, Ca₃N₂, metallic Ca).

-

Intermediate Species: The detection of short-lived intermediates is challenging. Low-temperature matrix isolation techniques combined with spectroscopic methods such as Electron Spin Resonance (ESR) spectroscopy can be employed to trap and identify radical species like N₃• or N₂⁻.

Concluding Remarks

The photolytic decomposition of this compound is a complex process with a multi-stage reaction mechanism that is sensitive to temperature. While the activation energies for the various stages have been determined, further research is required to elucidate the precise quantum yields of decomposition under different conditions and to definitively characterize the transient intermediates involved. The experimental protocols and mechanistic frameworks presented in this guide provide a solid foundation for researchers and scientists working with this and related energetic materials.

References

An In-depth Technical Guide to the Thermochemistry of Calcium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of calcium azide, Ca(N₃)₂, a compound of significant interest in the field of energetic materials. This document details its thermodynamic properties, synthesis, thermal decomposition, and the experimental protocols for their determination, alongside essential safety information.

Core Thermochemical Data

This compound is a colorless crystalline solid that is highly sensitive to impact and heat, underscoring the need for careful handling.[1] Its fundamental thermochemical and physical properties are summarized below.

Table 1: Key Physical and Thermochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Ca(N₃)₂ | [2][3] |

| Molar Mass | 124.12 g/mol | [1][3] |

| Appearance | Colorless crystals | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +14.2 kJ/mol | [1] |

| Melting Point | 100 °C (decomposes) | [1] |

| Decomposition Onset Temperature | ~100 - 150 °C | [4] |

| Solubility in Water | 38.1 g/100 mL (0 °C) | [1] |

| Solubility in other solvents | Slightly soluble in ethanol; insoluble in ether and acetone. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a calcium salt with a source of the azide ion. Two common laboratory-scale methods are detailed below.

Metathesis Reaction

A straightforward synthesis involves the metathesis reaction between a soluble calcium salt, such as calcium chloride (CaCl₂), and sodium azide (NaN₃) in an aqueous solution.

Experimental Workflow: Metathesis Synthesis of this compound

Caption: Workflow for the metathesis synthesis of this compound.

Reaction with Hydrazoic Acid

This compound can also be synthesized by the reaction of calcium hydroxide with hydrazoic acid (HN₃).[1] This method requires the in-situ generation of the volatile and highly toxic hydrazoic acid.

Experimental Workflow: Synthesis via Hydrazoic Acid

Caption: Workflow for the synthesis of this compound using hydrazoic acid.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a critical aspect of its thermochemistry, defining its behavior as an energetic material. The decomposition process is exothermic and results in the formation of calcium nitride (Ca₃N₂) and nitrogen gas under controlled conditions.[3][4]

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value | Reference(s) |

| Decomposition Onset Temperature | ~100 - 150 °C | [4] |

| Primary Decomposition Products (200-300 °C) | Calcium nitride (Ca₃N₂) + Nitrogen (N₂) | [3] |

| Secondary Decomposition Products (300-400 °C) | Calcium oxide (CaO) + N₂ + other byproducts | [3] |

| Activation Energy (Ea) | 75 - 88 kJ/mol | [4] |

Logical Relationship: Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and accurate determination of the thermochemical properties of this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are essential techniques for studying the thermal stability and decomposition kinetics of energetic materials.[4]

Protocol for DSC-TGA Analysis of this compound:

-

Sample Preparation: A small sample of finely ground this compound (typically 1-5 mg) is weighed accurately into an aluminum or gold sample pan. The use of a gold pan is recommended to avoid potential reactions with the aluminum pan at higher temperatures.

-

Instrumentation: A simultaneous DSC-TGA instrument is used.

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature above the complete decomposition of the material (e.g., 400 °C).

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation of the sample or its decomposition products.

-

-

Data Analysis:

-

The TGA curve provides information on the mass loss as a function of temperature, allowing for the identification of decomposition steps.

-

The DSC curve shows the heat flow to or from the sample, indicating whether the decomposition is exothermic or endothermic and allowing for the determination of the enthalpy of decomposition.

-

Kinetic parameters, such as the activation energy, can be calculated from the data obtained at different heating rates using methods like the Kissinger method.

-

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion or decomposition of a substance. For an explosive material like this compound, this would be a measurement of the heat of decomposition.

Protocol for Bomb Calorimetry of this compound:

-

Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in the sample cup of the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an inert gas, such as argon, to a pressure of approximately 20-30 atm. Oxygen is not used as the decomposition of the azide provides its own oxidant.

-

Calorimeter Setup: The bomb is placed in a dewar filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after the decomposition until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of decomposition of this compound is then calculated from the temperature rise of the water and the heat capacity of the calorimeter, correcting for the heat of ignition from the wire.

Safety Precautions

This compound is a sensitive and potentially explosive material.[1] Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty gloves when handling this compound.[2]

-

Handling: Handle with extreme care. Avoid friction, impact, and electrostatic discharge.[5][6] Use non-metallic spatulas (e.g., ceramic or plastic) for transferring the solid.

-

Storage: Store in a cool, dry, and dark place, away from heat, sparks, and open flames.[7] Keep it in a tightly sealed, non-metallic container.

-

Incompatible Materials: Avoid contact with heavy metals, acids, and oxidizing agents.[7] Contact with acids can liberate highly toxic and explosive hydrazoic acid.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to institutional and regulatory guidelines.[5] Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form highly explosive metal azides.[7]

This guide provides a foundational understanding of the thermochemistry of this compound. Researchers should always consult primary literature and safety data sheets for the most detailed and up-to-date information before conducting any experimental work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 19465-88-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Methodological & Application

Application Notes and Protocols: Calcium Azide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium azide, Ca(N₃)₂, is an inorganic azide that serves as a source of the azide anion (N₃⁻) for various transformations in organic synthesis. While less common than its sodium azide counterpart, this compound presents an alternative reagent for the introduction of the versatile azide functionality into organic molecules. The azide group is a cornerstone in modern organic chemistry, acting as a key building block for the synthesis of a diverse array of nitrogen-containing compounds, including amines, amides, and N-heterocycles. Its prominence is particularly notable in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which has revolutionized drug discovery, materials science, and bioconjugation.[1][2][3] This document provides an overview of the potential applications of this compound in organic synthesis, including detailed protocols for analogous reactions where it can be employed, and highlights the necessary safety precautions.

Key Applications

The primary utility of this compound in organic synthesis lies in its ability to deliver the azide anion for nucleophilic substitution and addition reactions. The main applications are analogous to those of other azide salts and include:

-

Synthesis of Organic Azides: The fundamental application involves the conversion of organic halides or sulfonates to organic azides via Sₙ2 reactions. These organic azides are stable intermediates that can be further transformed into other functional groups.

-

[3+2] Cycloaddition Reactions (Click Chemistry): Organic azides are key components in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. The copper-catalyzed version of this reaction is a prime example of click chemistry, known for its high efficiency and selectivity.[1][2]

-

Synthesis of Tetrazoles: The reaction of azides with nitriles provides a direct route to 5-substituted-1H-tetrazoles, which are important in medicinal chemistry as bioisosteres of carboxylic acids.[4][5][6]

-

Ring-Opening of Epoxides: Azide anions can act as nucleophiles to open epoxide rings, leading to the formation of β-azido alcohols, which are valuable synthetic intermediates.[7][8]

Experimental Protocols

While specific literature detailing the use of this compound in these reactions is sparse, the following protocols, adapted from well-established procedures using sodium azide, can serve as a starting point for researchers. Optimization of reaction conditions may be necessary when substituting with this compound.

Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide

This protocol describes the nucleophilic substitution of a benzylic halide with an azide source to yield an organic azide.

Reaction Scheme:

Materials:

-

Benzyl bromide

-

This compound (Ca(N₃)₂)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq) in DMF.

-

Add this compound (0.6 eq, providing 1.2 eq of N₃⁻) to the solution. Note: Stoichiometry should be adjusted based on the desired excess of azide.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl azide.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Copper(I)-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol outlines the "click" reaction between an organic azide and a terminal alkyne, catalyzed by a copper(I) source.

Reaction Scheme:

Materials:

-

Organic azide (e.g., benzyl azide, 1.0 eq)

-

Terminal alkyne (e.g., phenylacetylene, 1.0 eq)

-

Copper(I) iodide (CuI, 0.05 - 0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Tetrahydrofuran (THF) or a mixture of t-butanol and water

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

Procedure:

-

To a solution of the organic azide and terminal alkyne in the chosen solvent, add DIPEA.

-

Add the copper(I) iodide catalyst to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile

This protocol describes the synthesis of a tetrazole from a nitrile and an azide source.

Reaction Scheme:

Materials:

-

Benzonitrile (1.0 eq)

-

This compound (0.75 - 1.5 eq)

-

Ammonium chloride (1.5 - 3.0 eq)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

In a round-bottom flask, combine benzonitrile, this compound, and ammonium chloride in DMF.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, acidify the mixture with 1 M HCl to precipitate the tetrazole product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield the 5-phenyl-1H-tetrazole.

Data Presentation

Table 1: Comparison of Azide Sources in Organic Synthesis (Illustrative)

| Reaction Type | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Organic Azide Synthesis | |||||||

| Benzyl Azide | NaN₃ | - | DMF | RT | 16 | >90 | [9] |

| Benzyl Azide | Ca(N₃)₂ | - | DMF | RT | 16-24 | Expected to be similar | Hypothetical |

| Triazole Synthesis (CuAAC) | |||||||

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl Azide + Phenylacetylene with NaN₃ derived azide | CuI | t-BuOH/H₂O | RT | 12 | 91 | [1] |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl Azide + Phenylacetylene with Ca(N₃)₂ derived azide | CuI | t-BuOH/H₂O | RT | 12-24 | Expected to be similar | Hypothetical |

| Tetrazole Synthesis | |||||||

| 5-Phenyl-1H-tetrazole | Benzonitrile + NaN₃ | NH₄Cl | DMF | 120 | 24 | 85 | [5] |

| 5-Phenyl-1H-tetrazole | Benzonitrile + Ca(N₃)₂ | NH₄Cl | DMF | 120 | 24 | Expected to be similar | Hypothetical |

Note: The data for this compound are hypothetical and based on the expected reactivity analogous to sodium azide. Experimental validation is required.

Visualizations

Experimental Workflow for Organic Azide Synthesis

Caption: Workflow for synthesizing an organic azide.

Signaling Pathway for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Mechanism of the CuAAC reaction.

Safety Precautions

Azide compounds, including this compound, are energetic materials and must be handled with extreme caution.[9][10][11]

-

Toxicity: Azides are highly toxic. Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Explosion Hazard: Heavy metal azides are known to be explosive. While calcium is an alkaline earth metal, caution should still be exercised. Avoid contact with heavy metals, strong acids (which can form the highly explosive and toxic hydrazoic acid), and halogenated solvents. Do not use metal spatulas for transferring solid azides.

-

Thermal Stability: Avoid heating solid azides unless under controlled conditions, as they can decompose explosively.

-

Waste Disposal: Dispose of all azide-containing waste according to institutional safety guidelines. Quenching procedures with nitrous acid may be required.

Always consult the Safety Data Sheet (SDS) for this compound before use and perform a thorough risk assessment for any planned experiment.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Sodium Azide [commonorganicchemistry.com]

- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 11. Sodium azide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Calcium Azide as a Versatile Nitrogen Source in Materials Science

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcium azide, Ca(N₃)₂, is an inorganic compound that serves as a valuable and reactive source of nitrogen in the synthesis of a variety of advanced materials. Its utility stems from its ability to decompose upon heating, releasing gaseous nitrogen and forming calcium nitride (Ca₃N₂), a highly reactive nitriding agent. This property makes this compound a key precursor for the synthesis of metal nitrides, nitrogen-doped materials, and nitrogen-rich ternary compounds. This document provides detailed application notes and experimental protocols for the use of this compound in materials science, with a focus on its role in the synthesis of binary and ternary nitrides.

Thermal Decomposition of this compound for Calcium Nitride Synthesis

The primary application of this compound in materials science is its thermal decomposition to produce calcium nitride (Ca₃N₂), a versatile nitriding agent.

Application Note:

The thermal decomposition of this compound provides a convenient in-situ source of highly reactive calcium nitride. This method avoids the handling of air-sensitive calcium metal, which is typically used in the direct synthesis of calcium nitride. The decomposition process is clean, yielding calcium nitride and nitrogen gas. Studies have shown that under controlled conditions, this compound decomposes to calcium nitride and nitrogen gas at temperatures between 200-300°C[1].

Quantitative Data:

| Parameter | Value | Reference |

| Decomposition Temperature Range | 200 - 300 °C | [1] |

| Decomposition Products | Ca₃N₂, N₂ | [1] |

| Molar Mass of Ca(N₃)₂ | 124.12 g/mol | [1] |

| Theoretical Yield of Ca₃N₂ | 59.6% by weight | Calculated |

Experimental Protocol: Synthesis of Calcium Nitride Powder

Objective: To synthesize calcium nitride (Ca₃N₂) powder via the thermal decomposition of this compound.

Materials:

-

This compound (Ca(N₃)₂) powder

-

Tube furnace with temperature controller

-

Quartz or alumina boat

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Glovebox or inert atmosphere handling system

Procedure:

-

Inside an inert atmosphere glovebox, place a known quantity of this compound powder into a quartz or alumina boat.

-

Place the boat containing the sample into the center of a tube furnace.

-

Purge the tube furnace with a high-purity inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.

-

While maintaining a gentle flow of the inert gas, heat the furnace to a temperature between 250°C and 300°C at a ramp rate of 5-10°C/min.

-

Hold the temperature at the setpoint for 2-4 hours to ensure complete decomposition of the this compound. The decomposition reaction is: 3Ca(N₃)₂(s) → Ca₃N₂(s) + 8N₂(g).

-

After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.

-

Once at room temperature, transfer the boat containing the resulting brownish-yellow calcium nitride powder into an inert atmosphere glovebox for storage and further use.

Safety Precautions:

-

This compound is an energetic material and can be sensitive to shock and friction. Handle with care and avoid grinding or subjecting it to impact.

-

The thermal decomposition of azides releases a large volume of nitrogen gas. Ensure the reaction is carried out in a well-ventilated system or with appropriate pressure relief to avoid pressure buildup.

-

Calcium nitride is highly reactive with water and moisture, producing ammonia gas. Handle and store calcium nitride under a strict inert atmosphere.

Workflow Diagram:

Synthesis of Ternary Nitrides Using this compound-Derived Calcium Nitride

Application Note:

Calcium nitride synthesized from this compound is a key precursor in the solid-state synthesis of ternary nitrides. These materials are of interest for a variety of applications, including as semiconductors, in lighting, and as pigments. The high reactivity of the in-situ generated or freshly prepared Ca₃N₂ facilitates the nitridation of metal oxides or halides to form complex ternary nitride phases. For example, ternary nitrides such as CaZrN₂ and CaHfN₂ have been synthesized using Ca₃N₂ as the nitrogen and calcium source in solid-state metathesis reactions.

Quantitative Data for a Representative Synthesis (CaZrN₂):

| Parameter | Value | Reference |

| Reactants | Ca₃N₂, ZrCl₄ | |

| Molar Ratio (Ca₃N₂:ZrCl₄) | ~1.2 : 1 (slight excess of Ca₃N₂) | |

| Reaction Temperature | 800 °C | |

| Reaction Time | 24 hours | |

| Product | CaZrN₂ | |

| Byproduct | CaCl₂ |

Experimental Protocol: Synthesis of Calcium Zirconium Nitride (CaZrN₂)

Objective: To synthesize the ternary nitride CaZrN₂ using calcium nitride derived from this compound.

Materials:

-

Calcium nitride (Ca₃N₂) powder (synthesized as per Protocol 1)

-

Zirconium(IV) chloride (ZrCl₄)

-

Inert atmosphere glovebox

-

Ball mill or mortar and pestle

-

Tantalum or niobium tube

-

High-temperature furnace

-

Arc-welder for sealing tubes

Procedure:

-

Inside an inert atmosphere glovebox, weigh stoichiometric amounts of Ca₃N₂ and ZrCl₄. A slight excess (e.g., 20 mol%) of Ca₃N₂ is often used to ensure complete reaction.

-

Thoroughly mix the reactants using a ball mill or a mortar and pestle to ensure homogeneity.

-

Press the mixed powder into a pellet.

-

Place the pellet inside a tantalum or niobium tube.

-

Seal the tube under an inert atmosphere using an arc-welder.

-

Place the sealed tube in a high-temperature furnace.

-

Heat the furnace to 800°C at a ramp rate of 10°C/min.

-

Hold the temperature at 800°C for 24 hours.

-

Cool the furnace down to room temperature.

-

Transfer the sealed tube back into the glovebox before opening to retrieve the product.

-

The product will be a mixture of CaZrN₂ and CaCl₂. The CaCl₂ byproduct can be washed away with a suitable non-reactive solvent if a pure phase of CaZrN₂ is required.

Logical Relationship Diagram:

Future Outlook: Nitrogen Doping and Thin Film Synthesis

Application Note:

The use of this compound as a nitrogen source can be extended to other areas of materials synthesis.

-

Nitrogen Doping: The decomposition of this compound can be utilized for the nitrogen doping of various materials. By co-annealing a target material with this compound, the released nitrogen species can be incorporated into the material's lattice, modifying its electronic and optical properties. This could be particularly relevant for carbon-based materials and metal oxides.

-

Thin Film Deposition: this compound can potentially be used as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for the growth of nitride thin films. The controlled decomposition of the azide could provide a flux of reactive nitrogen species at the substrate surface.

While detailed protocols for these applications using this compound are not yet well-established in the literature, the fundamental chemistry of its decomposition provides a strong basis for future research and development in these areas. Researchers are encouraged to explore the parameter space of temperature, pressure, and co-reactants to develop novel synthesis routes for nitrogen-containing materials.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry: The Role of Calcium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept first introduced by K. Barry Sharpless in 2001. This reaction facilitates the rapid and efficient covalent joining of two molecules, one functionalized with an azide and the other with a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The CuAAC reaction is renowned for its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions. These features have led to its widespread adoption in various scientific disciplines, including drug discovery, bioconjugation, materials science, and polymer chemistry.

The active catalyst in this reaction is the copper(I) ion. Due to the instability of Cu(I), which can readily oxidize to the inactive Cu(II) state, the reaction is typically performed by generating Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To enhance the reaction's reliability and protect the catalyst, a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed.

The Role of the Azide Source: A Focus on Calcium Azide

While organic azides are the most common substrates in CuAAC reactions, inorganic azides can also play a role, primarily as a source for the in situ generation of organic azides. This compound (Ca(N₃)₂) is an inorganic salt that can be synthesized through metathesis reactions between sodium azide (NaN₃) and a calcium salt like calcium chloride (CaCl₂).

Direct use of inorganic azides like sodium azide in the click reaction medium has been shown to interfere with the desired cycloaddition, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), where it competes with the organic azide substrate. While specific studies on the direct use of this compound as the primary azide source in a one-pot CuAAC reaction are not prevalent in the reviewed literature, its primary application appears to be as a reagent for the synthesis of organic azides, which are subsequently used in click chemistry.

Experimental Protocols

Below are detailed protocols for a standard CuAAC reaction. Given the lack of specific literature protocols for the direct use of this compound in a one-pot click reaction, a general protocol for bioconjugation using an organic azide is provided. This is followed by a discussion on the synthesis of an organic azide using an inorganic azide source, which could include this compound.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is a representative example for the labeling of a biomolecule functionalized with an alkyne.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Azide-containing cargo (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

THPTA ligand solution (e.g., 100 mM in water)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) or water for dissolving reagents

Procedure:

-

Preparation of Reagent Stocks: Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand in water. The azide or alkyne labeling reagent can be dissolved in water or DMSO.

-

Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

-

50 µL of the alkyne-modified protein lysate (1-5 mg/mL) in an appropriate buffer.

-

90 µL of PBS buffer.

-

20 µL of a 2.5 mM solution of the corresponding azide detection reagent.

-

-

Addition of Catalyst and Ligand:

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly to mix.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiation of the Reaction: Add 10 µL of the 300 mM freshly prepared sodium ascorbate solution to initiate the click reaction. Vortex briefly to ensure thorough mixing.

-

Incubation: Protect the reaction from light and allow it to incubate for 30-60 minutes at room temperature.

-

Downstream Processing: The click-labeled biomolecule is now ready for downstream analysis or purification as required by the specific application.

Quantitative Data Summary

The efficiency of CuAAC reactions is typically high, often with quantitative yields. The table below summarizes typical reaction conditions and outcomes for a standard bioconjugation reaction.

| Parameter | Value/Condition | Reference |

| Reactants | Alkyne-modified biomolecule, Azide-labeled molecule | |

| Copper Source | Copper(II) Sulfate (CuSO₄) | |

| Reducing Agent | Sodium Ascorbate | |

| Ligand | THPTA | |

| Solvent | Aqueous buffer (e.g., PBS) | |

| Temperature | Room Temperature | |

| Reaction Time | 15 - 60 minutes | |

| Typical Yield | High to Quantitative |

Visualizing the Workflow and Mechanism

Experimental Workflow for CuAAC

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction for bioconjugation.

Catalytic Cycle of CuAAC

The diagram below outlines the key steps in the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.

Concluding Remarks

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile tool for chemical synthesis and bioconjugation. While this compound is a potential source of the azide functionality, its direct application in one-pot CuAAC reactions is not well-documented, and the potential for interference from inorganic azides should be considered. The primary and well-established role of reagents like this compound is in the synthesis of organic azide precursors. For direct use in click chemistry, researchers are advised to utilize well-characterized organic azides to ensure high efficiency and avoid potential side reactions. Further research may elucidate specific conditions under which this compound could be an effective and direct participant in copper-catalyzed click chemistry.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone in medicinal chemistry and materials science. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity. This has led to their incorporation into numerous pharmaceuticals. The most prevalent method for their synthesis is the [3+2] cycloaddition of a nitrile with an azide source.

While the user has requested protocols specifically using calcium azide , a thorough review of the scientific literature reveals a notable absence of established and detailed experimental procedures employing this reagent for tetrazole synthesis. The vast majority of published methods utilize sodium azide (NaN₃) due to its well-characterized reactivity and solubility in common reaction solvents.

Therefore, the protocols provided herein are based on the widely accepted and extensively documented use of sodium azide. It is conceivable that this compound could serve as an alternative azide source; however, its reactivity, solubility, and the optimal reaction conditions for its use in this context are not well-documented. Researchers wishing to explore the use of this compound should consider the following:

-

Stoichiometry: this compound, Ca(N₃)₂, provides two equivalents of the azide anion per mole. Stoichiometric adjustments relative to sodium azide would be necessary.

-

Solubility: The solubility of this compound in common organic solvents may differ significantly from that of sodium azide, potentially impacting reaction rates and yields.

-

Catalyst Compatibility: The choice of Lewis acid catalyst may need to be re-optimized when using a divalent cation like Ca²⁺.